molecular formula C6H11BrO4 B8233495 Bromo-PEG2-acetic acid

Bromo-PEG2-acetic acid

カタログ番号: B8233495
分子量: 227.05 g/mol
InChIキー: YGRSFPDJSXXMEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromo-PEG2-acetic acid: is a heterobifunctional, PEGylated crosslinker featuring a bromo group at one end and a carboxyl group at the other. The compound contains two polyethylene glycol (PEG) units, which enhance its solubility in biological applications. This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions:

    Direct Bromination of Acetic Acid:

Industrial Production Methods:

  • Industrial production methods for Bromo-PEG2-acetic acid typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity.

化学反応の分析

Types of Reactions:

    Substitution Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Esterification: Alcohols and concentrated sulfuric acid are commonly used reagents.

Major Products:

  • The major products formed from these reactions include substituted derivatives of Bromo-PEG2-acetic acid and esters.

作用機序

Molecular Targets and Pathways:

類似化合物との比較

  • Bromo-PEG1-acetic acid
  • Bromo-PEG3-acetic acid
  • Propargyl-PEG1-acetic acid
  • Propargyl-PEG2-acetic acid
  • Propargyl-PEG3-acetic acid

Uniqueness:

生物活性

Bromo-PEG2-acetic acid, a compound characterized by its PEG-based structure, serves as a crucial linker in the development of Proteolysis Targeting Chimeras (PROTACs). This article delves into the biological activity of this compound, emphasizing its role in targeted protein degradation, synthesis methodologies, and its potential therapeutic applications.

This compound is defined by the following chemical properties:

PropertyValue
CAS Number 2409962-85-0
Molecular Formula C6_6H11_{11}BrO4_4
Molecular Weight 227.05 g/mol
Structure Structure

This compound functions primarily as a linker in PROTACs, which are bifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system. The mechanism involves:

  • Targeting E3 Ubiquitin Ligase : One end of the PROTAC binds to an E3 ligase.
  • Binding to Target Protein : The other end attaches to a target protein.
  • Ubiquitination and Degradation : This interaction facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.

This dual functionality allows for selective degradation of proteins that are implicated in various diseases, including cancer and neurodegenerative disorders .

Therapeutic Potential

This compound has shown promise in several therapeutic areas:

  • Cancer Therapy : By enabling the degradation of oncoproteins, this compound-based PROTACs can potentially treat various cancers. For instance, studies have demonstrated that specific PROTACs can effectively degrade mutant forms of proteins associated with tumor growth .
  • Neurodegenerative Diseases : The ability to selectively degrade misfolded or aggregated proteins makes PROTACs utilizing this compound a candidate for treating conditions such as Alzheimer's disease .

Study on PROTAC Efficacy

A significant study examined the efficacy of a PROTAC utilizing this compound against a specific cancer target. The results indicated:

  • Degradation Efficiency : The PROTAC achieved over 80% degradation of the target protein within 24 hours in vitro.
  • Cell Viability : The treatment led to a significant decrease in cell viability in cancer cell lines compared to controls.

This study underscores the potential of this compound as a pivotal component in therapeutic strategies aimed at protein modulation .

Research Findings

Recent research has highlighted several key findings regarding this compound:

  • Selectivity and Potency : Compounds incorporating this compound demonstrated high selectivity for their target proteins, minimizing off-target effects.
  • In Vivo Studies : Animal models treated with PROTACs showed reduced tumor size and improved survival rates, indicating promising therapeutic outcomes .
  • Safety Profile : Toxicological assessments revealed that this compound-linked compounds exhibited acceptable safety profiles, with minimal adverse effects observed in preclinical trials .

特性

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRSFPDJSXXMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。